(3-Nitrophenyl)(4-phenylpiperazin-1-yl)methanone
Description
(3-Nitrophenyl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound featuring a 3-nitrophenyl group linked via a methanone bridge to a 4-phenylpiperazine moiety. The nitro group at the 3-position on the aromatic ring confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17N3O3/c21-17(14-5-4-8-16(13-14)20(22)23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
InChI Key |
JTFKPZSMVPPLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrophenyl)(4-phenylpiperazino)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (3-nitrophenyl)(4-phenylpiperazino)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)(4-phenylpiperazino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Strong nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: (3-Aminophenyl)(4-phenylpiperazino)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Nitrophenyl)(4-phenylpiperazino)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-nitrophenyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Compound 12: (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone () Key Difference: Nitro group at the 4-position vs. 3-position in the target compound. Melting point (185–187°C) and NMR data (δ 8.00 ppm for aromatic protons) reflect distinct crystallinity and electronic environments .
- [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) () Key Difference: Fluorine and trifluoromethyl groups replace the nitro substituent. Impact: Enhanced lipophilicity (logP ~3.34) due to fluorine atoms, contrasting with the polar nitro group in the target compound. This affects membrane permeability and solubility .
Physicochemical Properties
- logP and Solubility: The target compound’s nitro group increases polarity compared to halogenated analogs like (2-chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone (logP = 3.34, logSw = -3.97) (). Methoxy-substituted analogs (e.g., Compound 1e in ) exhibit lower logP values (~2.5–3.0) due to hydrogen-bonding capacity from hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
